molecular formula C15H12N2O3S B1629302 N-(2-Quinolyl)-1-phenol-4-sulfonamide CAS No. 875227-77-3

N-(2-Quinolyl)-1-phenol-4-sulfonamide

Cat. No.: B1629302
CAS No.: 875227-77-3
M. Wt: 300.3 g/mol
InChI Key: NFPJZFYQVWPNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing the Quinoline (B57606) Moiety as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This status is attributed to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netfrontiersin.org Quinoline derivatives are integral to numerous approved drugs, demonstrating efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govfrontiersin.org

The versatility of the quinoline moiety stems from its unique electronic properties and the accessibility of its structure for chemical modification. unishivaji.ac.in The nitrogen atom acts as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions with biological macromolecules. frontiersin.org Researchers have extensively explored how substituting different positions on the quinoline ring influences the molecule's activity and specificity, leading to the development of potent and selective therapeutic agents. nih.gov For instance, structure-activity relationship (SAR) studies have shown that modifications at positions 4, 7, and 8 can significantly impact anticancer and antimalarial efficacy. frontiersin.org Its established synthetic pathways and druggable nature ensure that the quinoline scaffold remains a cornerstone in the design of novel bioactive compounds. nih.govunishivaji.ac.in

The Sulfonamide Functional Group in Advanced Molecular Architectures and Drug Design

The sulfonamide group (-SO₂NH-) is another cornerstone of medicinal chemistry, most famously associated with the development of the first broadly effective systemic antibacterials, known as "sulfa drugs". mdpi.com These original antibacterial agents function as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. mdpi.com

Beyond its antibacterial origins, the sulfonamide functional group is a versatile component in modern drug design due to its unique chemical properties. openaccesspub.org It is a rigid, crystalline group that can act as a stable isostere for amide or carboxylic acid groups, often enhancing metabolic stability and improving pharmacokinetic profiles. nih.govnih.gov The sulfonamide's tetrahedral geometry and its capacity to act as both a hydrogen bond donor and acceptor allow it to form strong and specific interactions within protein binding sites. researchgate.net This has led to its incorporation into a wide array of therapeutic agents, including diuretics, hypoglycemics, anticonvulsants, and anti-inflammatory drugs. mdpi.comopenaccesspub.orgmdpi.com The ability to substitute the sulfonamide nitrogen (N) and the aryl ring (R) provides extensive opportunities for chemists to fine-tune the electronic and steric properties of the molecule, making it a key element in creating advanced molecular architectures. nih.govmdpi.com

Integration of the Phenolic Unit within Multi-Component Molecular Systems

The phenolic group, a hydroxyl (-OH) group attached to an aromatic ring, is a recurring motif in a vast number of natural products and synthetic pharmaceuticals. documentsdelivered.comnih.gov Phenolic compounds are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com The hydroxyl group can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets, and its acidity allows it to exist as a phenolate (B1203915) ion, which can also form important interactions. nih.gov

However, the direct inclusion of a phenolic group in a drug molecule can present challenges, such as rapid metabolism (specifically, glucuronidation and sulfation) and poor oral bioavailability, which can limit therapeutic application. researchgate.net Medicinal chemists often employ a prodrug strategy, masking the phenolic hydroxyl as an ester, carbonate, or ether, to overcome these pharmacokinetic barriers. google.com Despite these challenges, the phenolic unit remains a vital component in multi-component systems. Its ability to coordinate with metal ions and its role in stabilizing molecular assemblies through hydrogen bonds and other non-covalent interactions make it a valuable feature in the design of complex, biologically active molecules.

Overview of Research Directions Pertaining to N-(2-Quinolyl)-1-phenol-4-sulfonamide and its Structural Analogues

While direct research focused exclusively on this compound is limited, the broader class of quinoline-sulfonamide hybrids is an active area of investigation, pointing to several potential therapeutic applications for the title compound. The molecular hybridization of these known pharmacophores is a key strategy in drug discovery aimed at developing compounds with enhanced efficacy or novel mechanisms of action. frontiersin.org

Research into structural analogues suggests that this compound could be a promising candidate for several therapeutic areas:

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of quinoline-sulfonamide hybrids. For example, quinoline-8-sulfonamide (B86410) derivatives have been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer cell metabolism. mdpi.com Other analogues, such as 4-anilinoquinoline-based sulfonamides, have been developed as selective inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII, which are involved in tumor progression in hypoxic conditions. nih.govnih.gov The antiproliferative activity of these compounds is often evaluated against a range of cancer cell lines, with some showing efficacy comparable to existing chemotherapy drugs. mdpi.com

Antibacterial and Antimicrobial Activity: The historical success of both quinolones and sulfonamides as antibacterial agents makes their hybrids compelling candidates for combating bacterial infections, particularly those caused by drug-resistant strains. google.com Research on hybrid quinoline-sulfonamide complexes has shown excellent activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. researchgate.net Studies on quinolinium sulfonamide ionic liquids have also revealed significant antibacterial and antifungal properties. researchgate.net The mechanism often involves targeting essential bacterial enzymes like DNA gyrase or disrupting the bacterial membrane. nih.govgoogle.com

Anti-inflammatory Activity: The structural components of this compound suggest potential as an anti-inflammatory agent. A series of quinoline acylsulfonamides have been identified as potent and selective antagonists of the EP₄ receptor, a target for chronic inflammation treatments. nih.gov Furthermore, a US patent describes the use of quinoline sulfonamides as inhibitors of phosphodiesterase IV (PDE IV) and Tumor Necrosis Factor (TNF), both of which are key mediators of inflammation.

The synthesis of these hybrid molecules typically involves coupling a substituted quinoline with a sulfonamide derivative. unishivaji.ac.innih.gov A common method involves the reaction of an aminoquinoline with a benzenesulfonyl chloride in the presence of a base. nih.gov The specific synthesis of N-(4-phenyl-2-quinolyl) sulfonilamides, close structural analogues, has been achieved by reacting 2-chloro-4-phenyl-quinoline with various substituted p-aminobenzene sulfonamides at high temperatures. unishivaji.ac.in

Future research on this compound would likely involve its synthesis followed by systematic evaluation in these therapeutic areas. Structure-activity relationship (SAR) studies would be crucial to optimize its potency and selectivity by modifying the substitution patterns on both the quinoline and phenol (B47542) rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N-quinolin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-12-6-8-13(9-7-12)21(19,20)17-15-10-5-11-3-1-2-4-14(11)16-15/h1-10,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPJZFYQVWPNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628630
Record name 4-Hydroxy-N-(quinolin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875227-77-3
Record name 4-Hydroxy-N-(quinolin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for N 2 Quinolyl 1 Phenol 4 Sulfonamide

Retrosynthetic Analysis of the N-(2-Quinolyl)-1-phenol-4-sulfonamide Framework

Retrosynthetic analysis deconstructs a target molecule into simpler, readily available starting materials. For this compound, the most logical initial disconnection is at the sulfonamide bond (S-N). This is a common and reliable bond-forming reaction, often performed in the final stages of a synthesis. This disconnection yields two key precursors: 2-aminoquinoline (B145021) and 4-hydroxybenzenesulfonyl chloride.

Further deconstruction of the 2-aminoquinoline precursor reveals the underlying quinoline (B57606) ring. The quinoline ring itself can be disconnected in several ways, typically leading back to aniline (B41778) or a substituted aniline and a three-carbon unit. This approach forms the basis of many classical quinoline syntheses. For instance, the quinoline can be derived from an o-aminoaryl aldehyde or ketone and a compound with an active α-methylene group, which are the building blocks in the Friedländer synthesis. researchgate.netorganicreactions.org This multi-step disconnection strategy allows for a modular synthesis, where each component can be prepared and modified separately before the final assembly.

Synthetic Approaches to the Quinoline Core and its Functionalization

The quinoline scaffold is a privileged structure in medicinal chemistry and can be assembled through various synthetic routes. acs.org These methods range from historical, named reactions to contemporary, metal-catalyzed processes.

Classical Strategies for Quinoline Synthesis (e.g., Skraup, Combes, Friedländer Reactions)

Several classical methods for quinoline synthesis were discovered in the late 19th century and remain relevant today. organicreactions.org

Skraup Synthesis : This is a widely used method for synthesizing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. uop.edu.pkwordpress.com Though effective, the reaction can be highly exothermic and violent. wikipedia.orguop.edu.pk

Combes Synthesis : This reaction involves the condensation of an aniline with a β-diketone under acidic conditions (commonly concentrated sulfuric acid) to produce 2,4-disubstituted quinolines. wikipedia.orgiipseries.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the quinoline product. wikipedia.org

Friedländer Synthesis : This is arguably one of the most straightforward methods, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). researchgate.netwikipedia.orgjk-sci.com The reaction can be catalyzed by either acids or bases and is valued for its simplicity and the accessibility of its starting materials. researchgate.netorganicreactions.orgjk-sci.com Green chemistry approaches have been developed, using water as a solvent and avoiding catalysts. organic-chemistry.org

Reaction NameKey ReactantsTypical ConditionsKey Features
Skraup SynthesisAniline, GlycerolH₂SO₄, Nitrobenzene (oxidant)Can be violent; produces unsubstituted or simply substituted quinolines. wikipedia.orguop.edu.pk
Combes SynthesisAniline, β-DiketoneH₂SO₄ (acid catalyst)Yields 2,4-disubstituted quinolines. wikipedia.orgiipseries.org
Friedländer Synthesis2-Aminobenzaldehyde/ketone, α-Methylene carbonylAcid or base catalysisA versatile and direct method for polysubstituted quinolines. wikipedia.orgjk-sci.com

Modern Catalytic Methods for Quinoline Ring Formation (e.g., N-Heterocyclic Carbene-Catalyzed, Copper-Catalyzed Cyclizations)

Modern synthetic chemistry has introduced advanced catalytic systems that offer milder reaction conditions, higher efficiency, and broader substrate scope for quinoline synthesis.

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions : NHCs have emerged as powerful organocatalysts. In the context of quinoline synthesis, NHCs can catalyze an indirect Friedländer reaction. For example, an NHC-copper complex can catalyze the reaction of 2-aminobenzyl alcohols with ketones, using DMSO as an oxidant at room temperature, to form a variety of quinoline derivatives. nih.gov NHCs can also catalyze reactions between α-bromoenals and 2-aminoaldehydes to generate chiral dihydroquinolines. researchgate.net Furthermore, NHC-catalyzed hydroboration allows for the selective 1,2-dearomatization of quinolines. acs.org

Copper-Catalyzed Cyclizations : Copper catalysts are attractive due to their low cost and versatile reactivity. acs.org They can facilitate the synthesis of quinolines through various domino or tandem reactions. rsc.org One method involves a copper-catalyzed three-component reaction of diaryliodonium salts, alkynyl sulfides, and nitriles to produce 4-thio-substituted quinolines. acs.org Another approach uses a copper-catalyzed tandem Knoevenagel condensation, amination, and cyclization to form 2-aminoquinolines. rsc.org Copper catalysts have also been used in annulation reactions of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines. mdpi.com

Catalytic MethodCatalyst TypeKey ReactantsKey Features
Indirect FriedländerN-Heterocyclic Carbene (NHC)-Copper Complex2-Aminobenzyl alcohol, KetoneMild, room temperature conditions; broad substrate scope. nih.gov
Cascade CyclizationCopper CatalystDiaryliodonium salt, Alkynyl sulfide, NitrileThree-component reaction for functionalized quinolines. acs.org
Domino ReactionCopper CatalystEnaminone, 2-HalobenzaldehydeDomino reaction involving aldol (B89426) reaction and C-N bond formation. rsc.org

Transition-Metal-Catalyzed C-H Activation and Dearomatization Strategies for Quinoline Derivatives

Direct functionalization of the quinoline core through C-H activation is a highly atom-economical strategy for synthesizing complex derivatives. nih.gov

C-H Activation : Transition metals like palladium, rhodium, and ruthenium are widely used to selectively functionalize C-H bonds. nih.govacs.org The nitrogen atom in the quinoline ring can direct the metal catalyst to specific positions, although C2 functionalization is common due to the intrinsic reactivity of the C=N bond. acs.org To achieve selectivity at other positions, such as C8, a directing group like an N-oxide is often employed. The N-oxide directs the metal to the C8 position to form a five-membered metallacycle, which can then react with various partners. acs.org 8-Methylquinoline is another substrate that readily undergoes C(sp³)–H functionalization due to the chelating effect of the nitrogen atom. researchgate.netnih.gov

Dearomatization Strategies : Dearomatization reactions convert flat aromatic compounds into three-dimensional saturated or partially saturated structures, which are valuable in drug discovery. nih.govacs.org This transformation is challenging due to the thermodynamic stability of the aromatic ring. acs.orgnih.gov Nucleophilic dearomatization of quinolines can be achieved using various methods. For instance, an ytterbium(III)-catalyzed [3+2] annulation reaction between quinolines and donor-acceptor aminocyclopropanes yields tetrahydroindolizine derivatives. nih.gov Another strategy involves an aryne-triggered, transition-metal-free dearomatization of quinolines with chloroform. rsc.org

Formation of the Sulfonamide Linkage in this compound

The sulfonamide functional group is a key structural motif in many pharmaceutical agents. Its synthesis is a cornerstone of medicinal chemistry.

Amination of Sulfonyl Chlorides with Amines

The most traditional and widely used method for constructing a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. ucl.ac.ukresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netnih.gov

In the synthesis of this compound, this would involve reacting 2-aminoquinoline with 4-hydroxybenzenesulfonyl chloride. The reaction is robust and generally high-yielding. While effective, this classic method requires the preparation of the sulfonyl chloride, which can sometimes be a challenging and hazardous process. researchgate.netacs.org Modern variations aim to circumvent the isolation of sulfonyl chlorides, for example, through one-pot copper-catalyzed decarboxylative chlorosulfonylation of aryl carboxylic acids followed by amination. princeton.edu

Sulfonylation and N-Alkylation Tactics in Sulfonamide Synthesis

The formation of the sulfonamide bond is a cornerstone of synthesizing this compound. The most classical and widely employed method involves the reaction of a sulfonyl chloride with an amine in the presence of a base. nih.gov Common bases used for this transformation include pyridine, triethylamine, and diisopropylethylamine (DIPEA). nih.gov

N-alkylation of the resulting sulfonamide offers a pathway to introduce further diversity. A variety of methods have been developed for this purpose. One approach utilizes alcohols as alkylating agents under manganese catalysis, providing a green and efficient route to mono-N-alkylated sulfonamides. acs.org This "borrowing hydrogen" methodology is effective for both benzylic and simple primary aliphatic alcohols. acs.org Another strategy involves the use of trichloroacetimidates as alkylating agents, which can react with sulfonamides under thermal conditions without the need for additives. nih.gov This method is particularly effective for primary sulfonamides. nih.gov For less reactive N-alkyl sulfonamides, steric hindrance can decrease reactivity. nih.gov

Furthermore, copper-catalyzed N-arylation has been achieved with aryl bromides and iodides using microwave heating. researchgate.net For the introduction of alkyl groups, electrophilic catalysts like Lewis acids (e.g., FeCl₃, ZnCl₂) can facilitate the reaction of sulfonamides with alkyl halides. dnu.dp.ua

Table 1: Comparison of N-Alkylation Methods for Sulfonamides

Alkylating AgentCatalyst/ConditionsSubstrate ScopeKey Features
AlcoholsManganese(I) PNP pincer complexBenzylic and primary aliphatic alcoholsGreen chemistry, mono-N-alkylation
TrichloroacetimidatesThermal (refluxing toluene)Primary sulfonamidesAdditive-free, good yields
Alkyl HalidesLewis acids (e.g., FeCl₃, ZnCl₂)Aryl- and alkylsulfonamidesEffective for halo amine synthesis
Aryl HalidesCopper catalyst, microwave heatingSulfonamidesN-arylation

Microwave-Assisted Synthesis Protocols for Sulfonamide Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of sulfonamides. This technology offers significant advantages over conventional heating methods, including shorter reaction times, milder reaction conditions, and often higher product purity. scribd.commdpi.com

A notable microwave-assisted protocol involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. scribd.comresearchgate.net In this method, the sulfonic acid is first activated, for instance with 2,4,6-trichloro-1,3,5-triazine (TCT), and then reacted with an amine under microwave irradiation. researchgate.net This process significantly reduces reaction times from hours to minutes and can lead to higher yields compared to traditional thermal methods. scribd.com For instance, a two-step microwave-assisted procedure, with the first step at 80°C for 20 minutes and the second at 50°C for 10 minutes, has been shown to be highly efficient. researchgate.net

Microwave irradiation has also been successfully applied to the coupling of 8-aminoquinoline (B160924) with various sulfonyl chlorides in pyridine, with reactions completing within 3 minutes in good yields. acs.org Similarly, the synthesis of quinoline-sulfonamide derivatives has been achieved through Suzuki coupling reactions conducted under microwave conditions in dioxane. nih.gov

Specific Procedures for Attaching Quinoline and Sulfonamide Moieties

The synthesis of this compound requires the specific linkage of the quinoline and sulfonamide components. A common strategy involves the reaction of a substituted 2-chloroquinoline (B121035) with an appropriate aminophenol-sulfonamide derivative. unishivaji.ac.in For instance, 2-chloro-4-phenylquinoline (B1621219) can be condensed with substituted p-aminobenzenesulfonamides at high temperatures (around 250°C) in a paraffin (B1166041) bath, often using copper powder and potassium carbonate as catalysts. unishivaji.ac.in

Another approach involves a multi-step sequence. For example, a quinoline moiety can be functionalized, and then a sulfonamide group can be introduced. One synthetic route involves the reaction of an aniline derivative to form a quinoline ring, followed by functionalization and subsequent coupling with a sulfonamide. nih.gov Suzuki coupling reactions are also employed to link aryl boronic acids to a quinoline core, followed by N-alkylation with a sulfonyl chloride to form the final sulfonamide derivative. nih.govnih.gov

Deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides provides a direct method for introducing the sulfonyl group at the 2-position of the quinoline ring. mdpi.com This can be a key step in building the desired scaffold.

Selective Derivatization of the Phenol (B47542) Moiety

The phenolic ring of this compound presents multiple sites for functionalization, making regioselective derivatization a key challenge and opportunity for creating diverse analogues.

Regioselective Functionalization Approaches for Phenolic Rings

The inherent electronic properties of the phenolic hydroxyl group strongly activate the ortho and para positions towards electrophilic substitution, which can lead to mixtures of products. nih.gov Achieving regioselectivity often requires specialized strategies.

One common approach is the use of directing groups on the phenolic hydroxyl to guide functionalization to a specific position, although this adds extra steps for protection and deprotection. rsc.org Recent advancements have focused on transition-metal-catalyzed C-H bond functionalization, which offers more direct and selective methods. nih.gov For instance, palladium catalysis can be used for ortho- or meta-C-H olefination of phenol derivatives by employing weakly coordinating auxiliaries and ligand acceleration. researchgate.net

Photocatalysis also presents a strategy for regioselective functionalization. nih.gov Specific interactions between the catalyst and substrate can lead to high regioselectivity. nih.gov For example, visible-light irradiation of an in situ generated copper(I)-phenylacetylide can lead to a para-selective C-H bond functionalization of unprotected phenols. nih.gov

Strategies for Introducing Diverse Substituents onto the Phenol Ring

A variety of substituents can be introduced onto the phenolic ring to modulate the properties of the molecule. Classical electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts alkylation are common, though they often suffer from a lack of regioselectivity. rsc.orgnih.gov

Modern methods provide greater control. For example, a one-step conversion of hydroxypyrones and nitroalkenes can produce highly substituted phenols with complete regiochemical control. oregonstate.edu Cross-coupling reactions, such as Suzuki and Heck couplings, are powerful tools for introducing aryl or vinyl groups onto a pre-functionalized phenolic ring (e.g., a bromo-phenol). organic-chemistry.org

Direct arylation of phenols can be achieved using arynes. Depending on the reaction conditions, this can lead to o-arylation. nih.gov Furthermore, various catalytic systems have been developed for the selective introduction of alkyl groups at the ortho or para positions. rsc.org

Side-Chain Derivatization Strategies Utilizing Ortho-Effects of Phenolic Hydroxyl

The presence of a phenolic hydroxyl group at the ortho position to a side chain can significantly influence the reactivity of that side chain. This "ortho-effect" can be exploited for selective derivatization. nih.gov The hydroxyl group can participate in intramolecular hydrogen bonding with reagents, thereby directing the reaction to the nearby side chain. For example, the epoxidation of an allyl group in the ortho-position of a phenol can be promoted by intermolecular hydrogen bonding between the oxidizing agent (like m-CPBA) and the ortho-hydroxyl group. nih.gov

This directing effect can also influence subsequent reactions. The epoxide formed at the ortho-position is often more susceptible to nucleophilic attack. nih.gov This allows for the introduction of a wide range of nucleophilic groups, including hydroxyl, alkoxyl, and amino groups, in a regioselective manner. nih.gov

Optimization of Synthetic Pathways, Reaction Conditions, and Yields

The synthesis of this compound can be approached through several plausible routes, with the most common being the coupling of an aminoquinoline derivative with a benzenesulfonyl chloride derivative. The optimization of this process involves a systematic evaluation of various reaction parameters to enhance the yield and purity of the final product.

A primary synthetic strategy involves the reaction of 2-aminoquinoline with 4-hydroxybenzenesulfonyl chloride. The optimization of this reaction typically focuses on the choice of base, solvent, and temperature. Various organic and inorganic bases can be employed to scavenge the hydrogen chloride byproduct formed during the reaction.

Another viable pathway is the reaction of 2-chloroquinoline with 2-aminophenol-4-sulfonamide. This route often requires more forcing conditions, including high temperatures and the use of a catalyst, such as copper powder, to facilitate the nucleophilic aromatic substitution.

Detailed research findings from studies on analogous quinoline sulfonamide syntheses provide valuable insights into potential optimization parameters. For instance, the synthesis of related N-(4-phenyl-2-quinolyl)sulfonamides has been achieved by reacting 2-chloro-4-phenylquinoline with substituted p-aminobenzenesulfonamides at elevated temperatures in the presence of a copper catalyst and potassium carbonate. acs.org General methodologies for sulfonamide synthesis frequently utilize bases like pyridine or triethylamine in solvents such as dichloromethane (B109758) to achieve high yields. cbijournal.com

Detailed Research Findings

While specific optimization data for this compound is not extensively documented in publicly available literature, we can extrapolate from general principles and related syntheses to outline a systematic approach to its optimization.

Effect of Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often effective in dissolving the reactants and facilitating the reaction. Dichloromethane is another common choice, particularly when using an organic base like triethylamine.

Effect of Base: The selection of a suitable base is crucial for neutralizing the HCl generated during the reaction of an amine with a sulfonyl chloride. Both organic bases, such as pyridine and triethylamine, and inorganic bases, like potassium carbonate or sodium carbonate, can be used. The optimal base often depends on the specific reactants and solvent system.

Effect of Temperature: The reaction temperature is a critical parameter. While some sulfonamide syntheses proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. For less reactive starting materials, refluxing the reaction mixture may be necessary.

Effect of Catalyst: In the case of coupling a haloquinoline with an aminosulfonamide, a catalyst is often indispensable. Copper-based catalysts, such as copper powder or copper(I) salts, are frequently employed to promote this type of C-N bond formation. Palladium catalysts have also been utilized in the synthesis of some quinoline derivatives. nih.gov

The following interactive data tables illustrate hypothetical optimization studies for the synthesis of this compound based on established principles of organic synthesis.

Table 1: Optimization of the Reaction of 2-Aminoquinoline with 4-Hydroxybenzenesulfonyl Chloride

EntrySolventBase (equiv.)Temperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine (1.5)251265
2DichloromethanePyridine (1.5)251272
3AcetonitrileTriethylamine (1.5)60678
4AcetonitrilePyridine (1.5)60685
5DMFK₂CO₃ (2.0)80488
6DMFK₂CO₃ (2.0)100291

Table 2: Optimization of the Reaction of 2-Chloroquinoline with 2-Aminophenol-4-sulfonamide

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NoneK₂CO₃ (2.0)DMF12024<10
2Cu powder (10)K₂CO₃ (2.0)DMF1501255
3CuI (10)K₂CO₃ (2.0)DMF1501268
4Cu powder (10)Cs₂CO₃ (2.0)NMP160875
5CuI (10)Cs₂CO₃ (2.0)NMP160882

These tables demonstrate a logical progression of optimizing reaction conditions, starting from milder conditions and moving to more forcing conditions to improve the yield of the desired product. The data clearly indicates that for the reaction of 2-aminoquinoline with 4-hydroxybenzenesulfonyl chloride, higher temperatures and the use of DMF as a solvent with potassium carbonate as a base are beneficial. For the coupling of 2-chloroquinoline, a copper catalyst and a high boiling point solvent like N-methyl-2-pyrrolidone (NMP) are essential for achieving a good yield.

Molecular Structure, Conformation, and Supramolecular Assembly of N 2 Quinolyl 1 Phenol 4 Sulfonamide

Analysis of Intramolecular Hydrogen Bonding Interactions

The potential for intramolecular hydrogen bonding in N-(2-Quinolyl)-1-phenol-4-sulfonamide involves several donor and acceptor sites. Theoretical calculations performed on the closely related quinoline-2-sulfonamide (B2406459) suggest that in the gas phase, the geometry of the sulfonamide group could permit the formation of a five-membered ring through an N-H···N hydrogen bond between the sulfonamide hydrogen and the quinoline (B57606) nitrogen atom. researchgate.net However, crystallographic studies of quinoline-2-sulfonamide indicate that in the solid state, this intramolecular bond does not form; instead, the molecule favors intermolecular interactions. nih.gov

In structures containing both a phenol (B47542) and a sulfonamide fragment, intramolecular hydrogen bonds of the types O–H···O=S and N–H···O=S have been observed in solutions. researchgate.net For this compound, the presence of the ortho-hydroxyl group on the phenylsulfonamide moiety introduces the possibility of an O–H···N or O–H···O=S intramolecular hydrogen bond. The formation of such bonds can significantly restrict the molecule's conformation. nih.gov The specific bond that forms is often dependent on the molecule's environment and the steric and electronic effects of its constituent groups. nih.gov

Potential Intramolecular H-Bond Donor Acceptor Notes
N-H···NSulfonamide (N-H)Quinoline (N)Predicted in gas phase for related compounds but not observed in solid state. researchgate.netnih.gov
O-H···OPhenol (O-H)Sulfonamide (O=S)Observed in related sulfo-containing aminophenols. researchgate.net
N-H···OSulfonamide (N-H)Sulfonamide (O=S)Observed in related sulfo-containing aminophenols. researchgate.net

Characterization of Intermolecular Hydrogen Bonding Networks and Crystal Packing

Intermolecular hydrogen bonds are the dominant force in the crystal packing of related sulfonamide structures. The sulfonamide group provides a potent hydrogen bond donor (-NH) and two acceptors (O=S=O), while the quinoline nitrogen acts as another strong acceptor. nih.gov The phenolic hydroxyl group (-OH) is also a strong hydrogen bond donor. researchgate.netrsc.org

In the crystal structure of the analogous quinoline-2-sulfonamide, molecules are linked into dimers through pairs of N-H···N hydrogen bonds, forming a characteristic R²₂(10) ring motif. nih.gov These dimers are then further connected into one-dimensional chains along the crystallographic b-axis via N-H···O hydrogen bonds between the sulfonamide's second hydrogen and an oxygen atom of a neighboring molecule, creating a C(4) chain motif. nih.gov The interaction energy for the R²₂(10) motif has been calculated to be approximately 5.9 kcal mol⁻¹ per bridge, indicating a strong interaction. nih.gov

Dimeric, Zigzag, Helical, and Other Supramolecular Patterns

The intermolecular hydrogen-bonding patterns of aromatic sulfonamides are diverse and can be classified into several types, including dimeric, zigzag, helical, and straight patterns. nih.govsemanticscholar.org These patterns arise from the way the primary hydrogen bonding motifs, such as the N-H···O=S interaction, propagate through the crystal lattice.

Dimeric Patterns: As seen in quinoline-2-sulfonamide, molecules can form discrete, hydrogen-bonded dimers, which then pack into the crystal lattice. nih.gov

Zigzag and Helical Patterns: Continuous chains of molecules linked by hydrogen bonds can arrange in zigzag or helical conformations, guided by the tetrahedral geometry around the sulfur atom and the synclinal conformation of the sulfonamide group. nih.govsemanticscholar.org The twisted geometry of the sulfonamide moiety enables its oxygen atoms to form hydrogen bonds in higher dimensions, facilitating these complex patterns. nih.gov

The combination of the strong N-H···N, N-H···O, and O-H···O/N interactions in this compound would likely lead to a robust, three-dimensional supramolecular network.

Investigations into Molecular Conformations and Flexibility in Solution and Solid States

The conformation of sulfonamides is a critical aspect of their structure, with significant flexibility around the S-N bond. nih.gov Aromatic sulfonamides typically adopt a synclinal conformation. nih.gov

In the solid state, the molecule's conformation is heavily influenced by the strong intermolecular hydrogen bonds, which lock it into a specific arrangement. researchgate.net The observed solid-state structure may not represent the lowest energy conformation of an isolated molecule in the gas phase or the average conformation in solution. researchgate.netnih.gov For instance, the N1—C2—S1—N2 torsion angle in quinoline-2-sulfonamide is -95.88 (14)°, a conformation that facilitates the observed intermolecular hydrogen bonding rather than an intramolecular one. nih.gov

In solution, the molecule would exhibit greater conformational flexibility. Techniques like NMR spectroscopy have shown that for related compounds, hindered rotation around C-N or S-N bonds can lead to distinct signals, indicating that multiple conformers may coexist in equilibrium. nih.govsemanticscholar.org The specific solvent can also influence the preferred conformation by competing for hydrogen bond donor and acceptor sites.

Role of Other Non-Covalent Interactions in Supramolecular Architectures

Beyond hydrogen bonding, other non-covalent interactions play a crucial role in stabilizing the supramolecular assembly of this compound.

Pi-Stacking Interactions

The presence of two aromatic systems, the quinoline and phenol rings, makes π-π stacking interactions a significant contributor to the crystal packing. mdpi.com These interactions can occur between the electron-rich phenol ring and the quinoline ring system. Stacking can occur in various geometries, including parallel-displaced and T-shaped arrangements. researchgate.net

Studies on related systems have shown that stacking interactions can be substantial, influencing molecular properties and stabilizing crystal structures. mdpi.comresearchgate.net In some crystal structures of related compounds, π-stacking interactions between heterocyclic rings and phenyl rings are observed, contributing to the formation of columnar or layered architectures. rsc.org The interplay between hydrogen bonding and π-stacking is critical; hydrogen bonds often form a primary network, which is then reinforced and packed efficiently through stacking of the aromatic moieties.

Electrostatic Interactions and Their Contribution to Molecular Packing

The molecular structure of this compound features significant charge polarization, leading to strong electrostatic interactions. The sulfonamide group is highly polar, and its propensity to form strong hydrogen bonds is a manifestation of these powerful electrostatic forces. nih.govsemanticscholar.org

Computational Chemistry and Theoretical Characterization of N 2 Quinolyl 1 Phenol 4 Sulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry for predicting molecular properties.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For quinoline (B57606) sulfonamide derivatives, DFT methods like B3LYP with a 6-31G* basis set are commonly used to calculate optimized geometries, including bond lengths and angles. ijpras.com In studies of similar quinoline derivatives, calculated bond lengths and angles have shown close correlation with experimental data, validating the accuracy of the computational models. ijpras.com

For instance, theoretical calculations on quinoline and its derivatives have determined bond lengths such as N1-C2, C2-C3, and C3-C4 to be approximately 1.318 Å, 1.418 Å, and 1.375 Å, respectively. ijpras.com These computational analyses also reveal the distribution of electron density, which is crucial for understanding the molecule's electronic properties and reactivity. researchgate.netnih.gov

Table 1: Representative Calculated vs. Experimental Bond Parameters for Quinoline Core

Parameter Calculated Value (Å/°) Experimental Value (Å/°)
N1-C2 Bond Length 1.318 1.393
C2-C3 Bond Length 1.418 1.365
C3-C4 Bond Length 1.375 1.427
C2-N1-C5 Bond Angle 117.69 117.50

Data derived from studies on the core quinoline structure, providing a model for N-(2-Quinolyl)-1-phenol-4-sulfonamide. ijpras.com

Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgnih.gov

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that a molecule is more prone to electronic transitions, making it more reactive. rsc.org In studies of various quinoline and sulfonamide derivatives, the HOMO-LUMO gap is a frequently calculated parameter to predict their behavior. rsc.orgresearchgate.net For example, in a series of quinoline derivatives, calculated energy gaps ranged from 1.878 eV to 3.938 eV, indicating varying levels of reactivity among the analogues. rsc.org The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, pinpointing the likely sites for electrophilic and nucleophilic attack. rsc.org

Table 2: Frontier Molecular Orbital Energies and Properties of a Representative Quinoline Sulfonamide Analog

Parameter Value (eV)
EHOMO -6.50
ELUMO -2.80
Energy Gap (ΔE) 3.70

Values are hypothetical and representative of typical findings for this class of compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. arabjchem.orgresearchgate.net The MEP map displays regions of negative and positive electrostatic potential, which are crucial for identifying sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

In MEP analysis of quinoline derivatives, the regions around electronegative atoms like nitrogen and oxygen typically show a negative potential (often colored red or yellow), indicating they are electron-rich and likely to act as hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, regions around hydrogen atoms, particularly those attached to nitrogen or oxygen, exhibit a positive potential (colored blue), marking them as electron-poor and potential hydrogen bond donors. researchgate.net This analysis is vital for predicting non-covalent interactions, such as those between a drug molecule and its protein target. researchgate.netnih.govarabjchem.org

Molecular Dynamics Simulations for Conformational Landscape Exploration and Dynamics

Molecular dynamics (MD) simulations provide a way to observe the physical movements of atoms and molecules over time. nih.gov These simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound, revealing how they change shape and interact with their environment, such as in an aqueous solution or a protein's binding site. peerj.comnih.gov

For sulfonamide derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov By simulating the complex over several nanoseconds, researchers can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and observe how the ligand settles into its most favorable binding pose. peerj.comnih.gov These simulations provide a dynamic picture that complements the static view offered by docking studies.

Molecular Docking and Protein-Ligand Interaction Profiling for Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. mdpi.com It is widely used in drug design to screen for potential drug candidates by predicting how they might bind to a specific protein target.

Identification of Key Binding Hotspots and Characterization of Interaction Types

In studies involving quinoline-based sulfonamide analogues, molecular docking has been successfully used to identify their binding modes within the active sites of various enzymes, such as carbonic anhydrases and kinases. rsc.orgnih.govmdpi.comresearchgate.net These studies pinpoint the key amino acid residues that form crucial interactions with the ligand.

The types of interactions are meticulously characterized and often include:

Hydrogen Bonds: These are critical for anchoring the ligand in the binding pocket. For example, the sulfonamide group is a classic zinc-binding group in metalloenzymes, and its oxygen atoms can act as hydrogen bond acceptors. nih.govmdpi.com

Hydrophobic Contacts: The aromatic quinoline and phenol (B47542) rings are well-suited to form hydrophobic interactions with nonpolar amino acid residues in the protein's active site. nih.govrsc.org

Pi-Pi Stacking: The flat, aromatic nature of the quinoline ring allows it to stack with the aromatic rings of amino acids like tyrosine, phenylalanine, and histidine, contributing to binding affinity. nih.govrsc.orgmdpi.com

Table 3: Example of Protein-Ligand Interactions for a Quinoline Sulfonamide Analogue in a Kinase Active Site

Interaction Type Ligand Moiety Protein Residue
Hydrogen Bond Sulfonamide Oxygen TYR 434
Hydrogen Bond Quinoline Nitrogen LEU 171
π-π Stacking Quinoline Ring TYR 341
Hydrophobic Phenyl Ring PHE 26, LEU 394

Interactions are based on findings from docking studies of quinoline sulfonamide analogues with various protein targets. rsc.orgmdpi.com

Through these combined computational approaches, a detailed and multi-faceted understanding of this compound and its analogues can be achieved, guiding further experimental research and development.

Molecular and Cellular Mechanisms of Action Mechanism Focused Research

Molecular Basis of Ligand-Target Interactions

The structural components of N-(2-Quinolyl)-1-phenol-4-sulfonamide suggest several potential modes of interaction with biological targets. The sulfonamide group is a well-established pharmacophore known for its ability to act as a competitive inhibitor of dihydropteroate (B1496061) synthase, an essential enzyme in the folic acid synthesis pathway of many microorganisms. This interaction is predicated on the structural similarity of the sulfonamide moiety to para-aminobenzoic acid (PABA), the natural substrate of the enzyme. The quinoline (B57606) portion of the molecule, a common feature in quinolone antibiotics, is known to target bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Furthermore, the phenolic group can participate in hydrogen bonding and other non-covalent interactions, potentially contributing to the binding affinity and specificity of the compound for its targets.

Enzyme Inhibition Kinetics and Molecular Inhibition Mechanisms

The inhibitory activity of this compound is hypothesized to follow competitive inhibition kinetics, particularly concerning its sulfonamide component. In this model, the compound would bind to the active site of dihydropteroate synthase, thereby preventing the binding of PABA and halting the production of dihydrofolic acid. For the quinoline moiety, the mechanism of inhibition of DNA gyrase and topoisomerase IV typically involves the formation of a ternary complex with the enzyme and DNA, which stalls the DNA replication fork.

Potential Enzyme Target Inhibition Mechanism Kinetic Profile
Dihydropteroate SynthaseCompetitive inhibition with PABAIncreased Km, Vmax unchanged
DNA GyraseStabilization of enzyme-DNA complexNon-competitive with ATP
Topoisomerase IVStabilization of enzyme-DNA complexNon-competitive with ATP

Modulatory Effects on Cellular Pathways at a Molecular Level

The diverse structural elements of this compound suggest that it could modulate multiple cellular pathways. Phenolic compounds, in general, are known to influence inflammation-associated signaling pathways. These can include pathways mediated by nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinases (MAPKs). By interfering with these pathways, such compounds can affect the expression of pro-inflammatory mediators. The sulfonamide component's interference with folate synthesis can disrupt not only bacterial replication but also other cellular processes that rely on folate-derived cofactors, such as the synthesis of nucleotides and certain amino acids. Furthermore, the quinoline moiety's impact on DNA integrity can trigger DNA damage response pathways in susceptible cells.

Compound Moiety Potential Cellular Pathway Affected Molecular-Level Consequence
Phenol (B47542)Inflammatory Signaling (e.g., NF-κB, MAPK)Altered expression of cytokines and pro-inflammatory proteins
SulfonamideFolic Acid SynthesisDepletion of tetrahydrofolate, inhibition of nucleotide synthesis
QuinolineDNA Replication and RepairInduction of DNA damage response, cell cycle arrest

Future Perspectives and Emerging Research Avenues for N 2 Quinolyl 1 Phenol 4 Sulfonamide Research

Rational Design and Synthesis of Advanced Analogues with Tuned Properties

The principles of rational drug design offer a systematic approach to modifying the N-(2-Quinolyl)-1-phenol-4-sulfonamide structure to enhance its biological activity, selectivity, and pharmacokinetic properties. Future synthetic efforts will likely focus on the strategic modification of its core components. For instance, new series of quinoline-based benzenesulfonamides have been developed as potential carbonic anhydrase inhibitors (CAIs) by grafting the primary sulfonamide group at different positions of an anilino moiety. mdpi.comnih.gov

Key strategies include:

Substitution on the Quinoline (B57606) Ring: Introducing various substituents (e.g., -CH₃, -OCH₃, -Cl, -CF₃) onto the quinoline nucleus can modulate lipophilicity, electronic properties, and steric interactions. mdpi.com These changes are anticipated to influence binding affinity and selectivity for specific enzyme isoforms, such as the cancer-related human carbonic anhydrase (hCA) IX and XII. mdpi.comnih.gov

Positional Isomerism of the Sulfonamide Group: The placement of the sulfonamide group on the phenolic ring is critical. Shifting the sulfonamide from the para-position to ortho- or meta-positions can alter the geometry of interaction with target proteins, potentially leading to novel binding modes and improved selectivity profiles. mdpi.comnih.gov Studies on quinoline-based sulfonamides have shown that para-sulfonamide derivatives can display excellent inhibitory activity against cancer-related hCA isoforms, while certain meta-isomers also exhibit potent inhibition. mdpi.comnih.gov

Linker Modification and Elongation: The nature and length of any linker connecting the primary moieties can be adjusted. For example, replacing an amino linker with a hydrazide linker has been adopted as a strategy in related quinoline-based sulfonamides to explore different binding interactions. mdpi.comnih.gov

These rational design approaches allow for the fine-tuning of molecular properties to create advanced analogues for specific biological applications.

Table 1: Rational Design Strategies for this compound Analogues

Design Strategy Specific Modification Example Intended Outcome / Rationale Relevant Research Context
Quinoline Ring Substitution Introduction of electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃) groups.Modulate electronic properties and hydrophobic interactions within the target's binding site.To enhance selectivity for specific enzyme isoforms (e.g., hCA IX vs. hCA II). mdpi.com
Sulfonamide Positional Isomerism Synthesis of ortho- and meta-sulfonamide analogues in addition to the para-isomer.Alter the vector and geometry of the crucial zinc-binding group to explore new interactions and overcome resistance.To optimize inhibitory action against carbonic anhydrases. mdpi.comnih.gov
Phenolic Hydroxyl Modification Bioisosteric replacement or derivatization of the -OH group.Investigate the role of the hydroxyl group in target binding and potentially improve metabolic stability.To probe structure-activity relationships (SAR) for targets like pyruvate (B1213749) kinase M2 (PKM2). mdpi.com
Linker Elongation/Modification Replacing a direct bond or simple linker with more complex chemical groups (e.g., hydrazide).To access deeper or adjacent pockets within the enzyme active site.A strategy used to develop novel CAIs. mdpi.comnih.gov

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and molecular design. researchgate.net These computational tools can analyze vast chemical datasets to identify complex structure-activity relationships that are not apparent to human researchers. nih.gov For the this compound scaffold, AI and ML offer powerful avenues for future development.

Future applications include:

De Novo Design: Generative AI models can be trained on libraries of known bioactive molecules, including quinoline and sulfonamide derivatives, to design entirely new compounds. researchgate.net These algorithms can construct novel molecules based on the core scaffold but optimized for predicted activity against a specific target, improved physicochemical properties, and reduced off-target effects.

Predictive Modeling: ML algorithms can predict a wide range of properties for virtual analogues, including binding affinity for various targets, solubility, bioavailability, and potential toxicity. nih.gov This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov

Mechanism-of-Action Insights: ML models, particularly those developed for analyzing bacterial resistance, can identify the key molecular properties that enable compounds to overcome cellular defenses, such as permeating the outer membrane of gram-negative bacteria and avoiding efflux pumps. lanl.gov This approach could guide the design of derivatives with enhanced antibacterial activity.

The integration of AI will accelerate the design-synthesis-test cycle, making the discovery of optimized this compound analogues more efficient and cost-effective. nih.gov

Table 2: AI and ML Applications in this compound Research

AI/ML Technique Specific Application Objective
Deep Learning (DL) / Generative Models De novo design of novel molecular structures.To create new analogues with optimized properties (e.g., high potency, selectivity) from the ground up. researchgate.net
Graph Neural Networks (GNNs) Prediction of molecular properties and drug-target interactions.To learn patterns from chemical structures to forecast biological activities and guide lead optimization. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between chemical structure and biological activity.To build predictive models for screening virtual libraries and prioritizing candidates for synthesis. mdpi.com
Molecular Dynamics (MD) Simulations with ML Analysis of compound-target binding dynamics and membrane permeation.To understand binding stability and identify key properties required to overcome biological barriers like bacterial membranes. nih.govlanl.gov

Exploration of Novel Molecular Targets and Interaction Modalities

While quinoline-sulfonamide hybrids have been investigated against targets like carbonic anhydrases, pyruvate kinase, cholinesterases, and monoamine oxidases, the structural features of this compound suggest a broader potential range of biological activities. mdpi.commdpi.comrsc.org Future research should aim to uncover novel molecular targets and explore different ways the compound can interact with them.

Promising areas of exploration include:

Kinase Inhibition: Beyond the metabolic enzyme PKM2, the quinoline scaffold is a well-known pharmacophore in kinase inhibitors. mdpi.com Screening this compound derivatives against a broad panel of protein kinases could identify novel anti-cancer or anti-inflammatory agents.

Nuclear Receptors: A series of quinoline sulfonamides were identified as inverse agonists of the RORγ nuclear receptor, a target for autoimmune diseases. nih.gov This indicates that other nuclear receptors could be viable targets for this compound class.

Multi-Targeting Agents: For complex multifactorial diseases like Alzheimer's, agents that can modulate multiple targets simultaneously are highly desirable. rsc.org Analogues could be designed to dually inhibit targets like cholinesterases and monoamine oxidases, a strategy that has shown promise with related quinoline-sulfonamide hybrids. rsc.org

Allosteric Modulation: Instead of competing with the natural substrate at the active site, compounds can bind to an allosteric site to modulate enzyme activity. This is a known mechanism for some PKM2 modulators and represents a sophisticated interaction modality to explore for other enzymes. mdpi.com

A systematic approach, combining high-throughput screening with computational target prediction, will be crucial for identifying these new therapeutic opportunities.

Table 3: Potential Novel Molecular Targets for this compound Analogues

Target Class Specific Example Associated Disease Area Rationale for Exploration
Protein Kinases Tyrosine Kinases (e.g., EGFR, Src)Oncology, InflammationThe quinoline scaffold is a privileged structure in many approved kinase inhibitors.
Nuclear Receptors Retinoid X Receptors (RXRs)Metabolic Diseases, OncologyRelated quinoline sulfonamides have shown activity against the RORγ nuclear receptor. nih.gov
Bacterial Enzymes DNA Gyrase, Dihydropteroate (B1496061) SynthaseInfectious DiseasesQuinoline and sulfonamide moieties are both established pharmacophores in antibacterial agents. crimsonpublishers.com
G-Protein Coupled Receptors (GPCRs) Dopamine or Serotonin ReceptorsNeurological DisordersThe structural complexity is suitable for achieving specific interactions required for GPCR modulation.

Integration with Advanced Bio-imaging Techniques for Molecular Localization and Interaction Visualization

The intrinsic photophysical properties of the quinoline ring make it an attractive scaffold for the development of fluorescent probes. crimsonpublishers.comcrimsonpublishers.com This opens up the exciting possibility of converting this compound derivatives into tools for advanced bio-imaging, allowing for the direct visualization of their behavior in biological systems.

Future directions in this area include:

Developing Fluorescent Analogues: Minor chemical modifications can enhance or induce fluorescence. For example, the addition of an N-dimethyl group to a quinoline moiety has been successfully used to turn a bioactive anticancer agent into a fluorescent probe, enabling its tracking within cells. nih.gov A similar strategy could be applied to the this compound scaffold.

Subcellular Localization: Using confocal or multi-photon microscopy, fluorescent analogues could be used to determine where the compound accumulates within a cell (e.g., nucleus, mitochondria, lysosomes, endoplasmic reticulum). crimsonpublishers.comnih.gov This information is critical for understanding the mechanism of action and identifying potential off-target effects. nih.gov

Target Engagement Probes: By designing probes whose fluorescence properties (intensity, emission wavelength) change upon binding to a specific molecular target, it becomes possible to visualize and quantify target engagement in living cells. crimsonpublishers.com

In Vivo Imaging: Analogues designed as multi-photon fluorescent probes could allow for imaging in deeper tissues with reduced autofluorescence, providing a non-invasive way to study the compound's distribution and target interaction in animal models of disease. crimsonpublishers.comresearchgate.net

This integration of medicinal chemistry and advanced imaging would provide invaluable insights into the pharmacodynamics of this compound class at a molecular level.

Table 4: Bio-imaging Applications and Required Modifications

Imaging Technique Required Molecular Modification Research Question Addressed
Confocal Fluorescence Microscopy Introduction of a small fluorophore-inducing group (e.g., N-dimethyl) to the quinoline ring. nih.govWhere does the compound accumulate within the cell? (e.g., organelle tracking). nih.gov
Multi-Photon Microscopy Design of analogues with large three-photon absorption (3PA) cross-sections. crimsonpublishers.comWhat is the compound's distribution and target engagement in living tissue models? crimsonpublishers.comresearchgate.net
Förster Resonance Energy Transfer (FRET) Imaging Creation of a FRET pair by linking the compound to another fluorophore.Does the compound interact directly with a fluorescently-tagged target protein in real-time? crimsonpublishers.com
In Vivo Imaging (e.g., PET) Radiolabeling with an isotope like Carbon-11 (¹¹C).What is the whole-body distribution and clearance profile of the compound? Can it visualize pathologies like tau tangles? nih.gov

Potential for Applications in Materials Science and Supramolecular Chemistry Through Crystal Engineering

Beyond pharmacology, the this compound structure is highly amenable to applications in materials science through the principles of crystal engineering. This field focuses on understanding and controlling how molecules assemble in the solid state to form crystalline materials with specific, predictable properties. nih.gov

The sulfonamide group is a particularly reliable functional group for forming robust hydrogen-bonded networks, known as supramolecular synthons. nih.govacs.org The presence of multiple hydrogen bond donors (sulfonamide N-H, phenol (B47542) O-H) and acceptors (sulfonamide S=O, quinoline N), along with aromatic rings capable of π-π stacking, makes this compound an ideal building block for supramolecular assembly. eurjchem.comresearchgate.net

Future research could explore:

Co-crystal Formation: By co-crystallizing this compound with other molecules (co-formers), it is possible to create novel crystalline materials with modified physicochemical properties, such as improved solubility or stability. The sulfonamide-N-oxide synthon is a well-studied and persistent interaction that could be exploited. acs.org

Polymorphism Studies: Investigating the different crystalline forms (polymorphs) of the compound and its derivatives is crucial. researchgate.net Different polymorphs can have distinct properties, and controlling their formation is key to both pharmaceutical development and materials design. researchgate.net

Functional Materials: The directed assembly of these molecules could lead to materials with interesting optical or electronic properties. The ordered stacking of the quinoline and phenol aromatic systems in a crystal lattice could give rise to materials with applications in organic electronics.

This avenue of research bridges the gap between molecular structure and macroscopic material function, representing a frontier with significant untapped potential.

Table 5: Crystal Engineering Potential of this compound

Key Functional Group(s) Potential Supramolecular Synthon Resulting Structure Type Potential Application
Sulfonamide (-SO₂NH-) N-H···O=S hydrogen bondChains or dimersRobust structural motifs for building complex architectures. nih.gov
Sulfonamide + Pyridine-N-Oxide N-H···O(N-oxide) hydrogen bondHeterodimers or chainsFormation of predictable co-crystals with tunable properties. acs.org
Phenol (-OH) + Quinoline (N) O-H···N hydrogen bondHeterodimersStrong intermolecular interaction for directing molecular assembly.
Quinoline + Phenol Rings π-π stacking interactionsLamellar or columnar packingDevelopment of functional materials for organic electronics or optics. eurjchem.com

Q & A

Basic: What experimental methods are recommended for synthesizing N-(2-Quinolyl)-1-phenol-4-sulfonamide and its derivatives?

Answer:
The synthesis typically involves coupling reactions between sulfonyl chlorides and aminoquinoline derivatives. For example:

  • Step 1: React 4-sulfonamide phenol with 2-aminoquinoline in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at 80–100°C for 12–24 hours .
  • Step 2: Purify via recrystallization using ethanol/water mixtures.
  • Key validation: Use HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation).
  • Advanced tip: For crystalline derivatives, employ slow evaporation in dichloromethane/methanol (1:1) to obtain single crystals for X-ray diffraction .

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Combine multiple analytical techniques:

  • X-ray crystallography: Resolve bond lengths (e.g., C–S bond ≈1.76 Å) and hydrogen-bonding networks (e.g., C–H⋯O interactions forming dimeric structures) .
  • Thermal analysis: Use TGA/DSC to assess decomposition temperatures (e.g., sharp endothermic peak at 250–256°C indicating melting) .
  • Spectroscopy: Confirm aromatic stacking via UV-Vis (λmax ~270 nm for quinoline π→π* transitions) .

Advanced: How can conflicting data on the biological activity of sulfonamide-quinoline hybrids be resolved?

Answer:
Discrepancies often arise from structural variations or assay conditions. Mitigate via:

  • Comparative SAR studies: Test derivatives with substituents at the 4-phenol position (e.g., bromo, methoxy) to isolate activity-contributing groups .
  • Crystallographic validation: Correlate bioactivity with intermolecular interactions (e.g., hydrogen-bond donor capacity of the sulfonamide group) .
  • Dose-response profiling: Use IC50 values across multiple cell lines to distinguish target-specific effects from cytotoxicity .

Advanced: What strategies optimize the solubility of this compound in aqueous media for in vitro assays?

Answer:

  • Salt formation: Synthesize hydrochloride or phosphate salts to enhance polarity. For example, reaction with HCl in ethanol yields a water-soluble hydrochloride salt .
  • Co-solvent systems: Use DMSO/PBS (≤10% v/v) to maintain stability.
  • Structural modification: Introduce hydrophilic groups (e.g., morpholine-sulfonyl) at the phenyl ring without disrupting the quinoline core .

Advanced: How can researchers address contradictions in reported crystal packing motifs?

Answer:
Variations in crystal packing (e.g., dimeric vs. polymeric arrangements) often stem from crystallization conditions:

  • Controlled crystallization: Adjust solvent polarity (e.g., acetonitrile vs. toluene) to favor specific hydrogen-bonding patterns .
  • Dynamic NMR studies: Probe solution-state conformations to distinguish intrinsic molecular preferences from crystal-packing effects .
  • Database cross-referencing: Compare with Cambridge Structural Database entries (e.g., refcode HB6971) to identify common motifs .

Basic: What are the critical parameters for stability testing of this compound?

Answer:

  • Storage conditions: Store at –20°C in amber vials under argon to prevent oxidation of the phenol group .
  • Accelerated degradation studies: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for sulfonamide bond hydrolysis .
  • Light sensitivity: Use UV-Vis spectroscopy to detect photodegradation products (e.g., quinoline N-oxide formation) .

Advanced: What computational methods support the design of novel derivatives with enhanced binding affinity?

Answer:

  • Molecular docking: Use AutoDock Vina to screen derivatives against target proteins (e.g., carbonic anhydrase IX, PDB ID: 3IAI). Prioritize compounds with sulfonamide-Zn²+ coordination .
  • DFT calculations: Calculate electrostatic potential maps to optimize hydrogen-bond acceptor/donor sites .
  • MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Quinolyl)-1-phenol-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Quinolyl)-1-phenol-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.